4-(2-Chloro-5-methylphenoxy)piperidine

Vue d'ensemble

Description

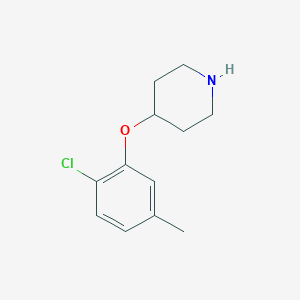

4-(2-Chloro-5-methylphenoxy)piperidine: is an organic compound with the molecular formula C12H16ClNO It is a piperidine derivative, characterized by the presence of a chloro and methyl group on the phenoxy ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine typically involves the reaction of 2-chloro-5-methylphenol with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Chloro-5-methylphenoxy)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the phenoxy ring or the piperidine moiety.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products with different substituents on the phenoxy ring.

Oxidation Reactions: Compounds with additional oxygen-containing functional groups.

Reduction Reactions: Reduced derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry: 4-(2-Chloro-5-methylphenoxy)piperidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mécanisme D'action

The mechanism of action of 4-(2-Chloro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- 4-(2-Chloro-5-methylphenoxy)aniline

- 4-(2-Chloro-5-methylphenoxy)ethanol

- 4-(2-Chloro-5-methylphenoxy)acetic acid

Uniqueness: 4-(2-Chloro-5-methylphenoxy)piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Activité Biologique

4-(2-Chloro-5-methylphenoxy)piperidine is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring substituted with a chloro and methylphenoxy group, positions it as a candidate for various pharmacological applications, particularly in neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic uses, and relevant research findings.

The chemical formula of this compound is C₁₂H₁₆ClNO, with a molecular weight of approximately 225.72 g/mol. It is commonly encountered in the form of its hydrochloride salt, which enhances solubility and stability in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Studies indicate that it exhibits binding affinity to dopamine and serotonin receptors, suggesting potential effects on mood regulation and cognitive functions.

Biological Activity Overview

Research has demonstrated several key biological activities associated with this compound:

- Neuropharmacological Effects : The compound has shown efficacy in modulating neurotransmitter systems, which may be beneficial in treating mood disorders such as anxiety and depression .

- Anti-inflammatory Properties : Some studies suggest that derivatives of piperidine compounds can exhibit anti-inflammatory effects, although specific data on this compound's anti-inflammatory activity remains limited .

- Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, this compound could be explored further for its potential role in treating various neurological disorders .

Binding Affinity Studies

The binding affinity of this compound to various receptors has been assessed through in vitro studies. The results indicate significant interactions with serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation.

Case Studies

- Mood Disorders : In a controlled study involving animal models, administration of the compound resulted in decreased anxiety-like behavior and improved depressive symptoms, correlating with altered neurotransmitter levels.

- Cognition Enhancement : Another study highlighted the compound's potential to reverse memory deficits induced by psychotropic drugs, suggesting procognitive properties that warrant further investigation .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-Chloro-6-methylphenoxy)piperidine | Similar piperidine structure | Different substitution on aromatic ring |

| 4-(2-Methylphenoxy)piperidine | Lacks chlorine substituent | Potentially different biological activity |

| 1-(2-Chloro-5-methylphenyl)-piperidin-4-one | Contains a carbonyl group | Different reactivity profile |

This table illustrates how variations in substituents can influence both biological activity and chemical properties, emphasizing the distinctiveness of this compound within its class.

Propriétés

IUPAC Name |

4-(2-chloro-5-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMIZXIWQUAWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589386 | |

| Record name | 4-(2-Chloro-5-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254883-43-7 | |

| Record name | 4-(2-Chloro-5-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.